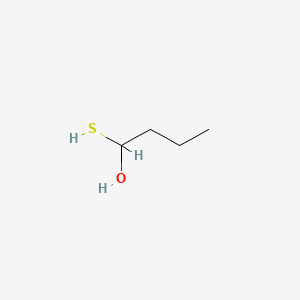

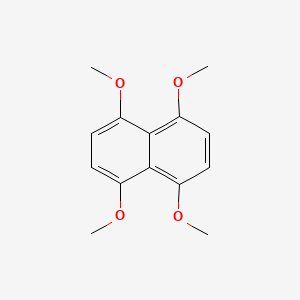

![molecular formula C12H12N2S B3045048 Benzenamine, 4-[(4-pyridinylthio)methyl]- CAS No. 101735-16-4](/img/structure/B3045048.png)

Benzenamine, 4-[(4-pyridinylthio)methyl]-

Vue d'ensemble

Description

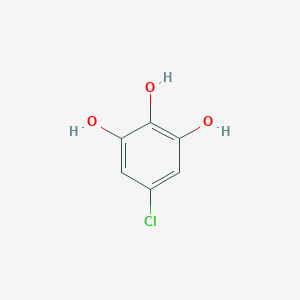

“Benzenamine, 4-[(4-pyridinylthio)methyl]-” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.

Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-[(4-pyridinylthio)methyl]-” would consist of a benzene ring (from the “benzenamine” part) attached to a pyridine ring (from the “4-pyridinylthio” part) via a sulfur and a methylene bridge .Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The amine group (-NH2) on the benzene ring can act as a nucleophile or base, while the pyridine ring can act as a base or participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4-[(4-pyridinylthio)methyl]-” would depend on its structure. It’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it might have some solubility in polar solvents .Applications De Recherche Scientifique

Antifungal Activity

A series of derivatives of benzenamine, including "Benzenamine, 4-[(4-pyridinylthio)methyl]-," have been synthesized and evaluated for their antifungal activity. These compounds were tested against several fungi such as Candida albicans, Candida tropicalis, and Aspergillus niger. The study found that certain derivatives exhibited significant antifungal activity, with the effectiveness of the compounds being influenced by the substitution of various groups at the para position of the benzene moiety. This highlights the potential of these compounds in developing antifungal agents (Malhotra et al., 2012).

Chemosensor for Silver Ion

"Benzenamine, 4-[(4-pyridinylthio)methyl]-" derivatives have been identified as highly selective chemosensors for detecting Ag(+) ions. One study described a derivative that demonstrates strong fluorescence enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer. This property makes it a promising candidate for developing sensitive and selective chemosensors for silver ions (Tharmaraj et al., 2012).

Conducting Polymers and Electrochromic Devices

The electrochemical polymerization of "Benzenamine, 4-[(4-pyridinylthio)methyl]-" derivatives has led to the development of conducting polymers with potential applications in electrochromic devices. These polymers exhibit multichromic properties, displaying various colors at different applied potentials. Such materials are of interest for applications in smart windows, displays, and color-changing coatings (Yildiz et al., 2008).

Corrosion Inhibition

Research has also explored the application of "Benzenamine, 4-[(4-pyridinylthio)methyl]-" derivatives as corrosion inhibitors. In one study, derivatives were synthesized and their performance in inhibiting corrosion on mild steel surfaces in a hydrochloric acid medium was investigated. The results suggested that these compounds could form protective films on the metal surfaces, offering a promising approach to corrosion protection (Murmu et al., 2019).

Luminescence and Aggregation Enhanced Emission

Certain derivatives of "Benzenamine, 4-[(4-pyridinylthio)methyl]-" have shown unique luminescent properties and the ability to form nano-aggregates with enhanced emission in specific solvents. These properties are significant for the development of new luminescent materials with potential applications in optical sensors, bioimaging, and fluorescence-based assays (Srivastava et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(pyridin-4-ylsulfanylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-8H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLXUKGEJNKESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592437 | |

| Record name | 4-{[(Pyridin-4-yl)sulfanyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-[(4-pyridinylthio)methyl]- | |

CAS RN |

101735-16-4 | |

| Record name | 4-{[(Pyridin-4-yl)sulfanyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

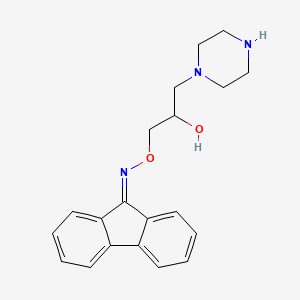

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B3044985.png)

![4H-Cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B3044988.png)